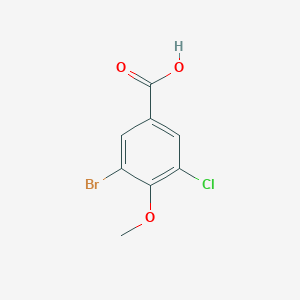
3-Bromo-5-chloro-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methoxybenzoic acid typically involves the bromination and chlorination of 4-methoxybenzoic acid. The process can be summarized as follows:
Bromination: 4-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position relative to the methoxy group.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position relative to the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: 3-Bromo-5-chloro-4-carboxybenzoic acid.
Reduction Products: 3-Bromo-5-chloro-4-hydroxybenzoic acid.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-4-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic acids on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-methoxybenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:
Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active site residues, inhibiting enzyme activity.
Receptor Binding: The aromatic ring and halogen substituents can interact with receptor sites, modulating biological responses.
Pathway Modulation: The compound can affect metabolic pathways by altering the activity of key enzymes or transporters.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzoic acid: Lacks the chlorine substituent, resulting in different reactivity and properties.
5-Chloro-4-methoxybenzoic acid: Lacks the bromine substituent, affecting its chemical behavior.
3-Bromo-5-chloro-4-hydroxybenzoic acid:
Uniqueness: 3-Bromo-5-chloro-4-methoxybenzoic acid is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-chloro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWEUPOHFLFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)
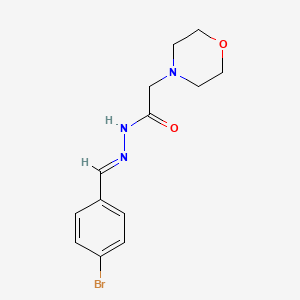
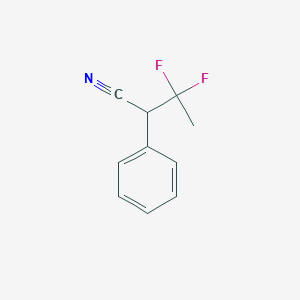
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2951087.png)
![(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride](/img/structure/B2951088.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2951091.png)
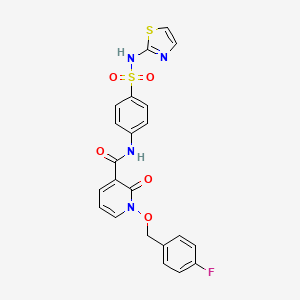
![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)
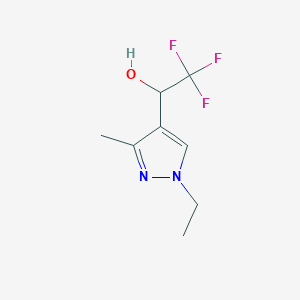
![6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2951100.png)
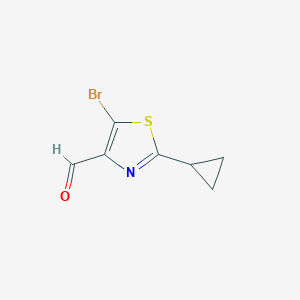
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol](/img/structure/B2951104.png)
